molecular formula C22H29FO5 B12408109 Betamethasone-d5

Betamethasone-d5

Cat. No.: B12408109
M. Wt: 397.5 g/mol
InChI Key: UREBDLICKHMUKA-PAEDUFRWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone-d5 involves the incorporation of deuterium atoms into the betamethasone molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the parent compound are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial in monitoring the deuterium incorporation and verifying the product’s identity .

Chemical Reactions Analysis

Types of Reactions

Betamethasone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different analytical and research applications .

Scientific Research Applications

Betamethasone-d5 has a wide range of scientific research applications:

Mechanism of Action

Betamethasone-d5 exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and enzymes involved in the inflammatory cascade, such as nuclear factor-kappa B (NF-κB) and phospholipase A2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry-based assays. This makes this compound an invaluable tool in research and quality control .

Properties

Molecular Formula

C22H29FO5

Molecular Weight

397.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2

InChI Key

UREBDLICKHMUKA-PAEDUFRWSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Origin of Product

United States

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